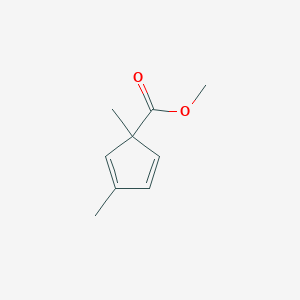
Bariumpropionat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6\text{H}{10}\text{BaO}_4 ). It is a salt formed from barium and propionic acid. Bariumpropionat is used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bariumpropionat can be synthesized through the reaction of barium hydroxide with propionic acid. The reaction is typically carried out in an aqueous solution, where barium hydroxide reacts with propionic acid to form this compound and water: [ \text{Ba(OH)}_2 + 2\text{C}_3\text{H}_6\text{O}_2 \rightarrow \text{Ba(C}_3\text{H}_5\text{O}_2\text{)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium carbonate with propionic acid. This method is preferred due to the availability and cost-effectiveness of barium carbonate. The reaction is as follows: [ \text{BaCO}_3 + 2\text{C}_3\text{H}_6\text{O}_2 \rightarrow \text{Ba(C}_3\text{H}_5\text{O}_2\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Types of Reactions
Bariumpropionat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium compounds.
Substitution: this compound can participate in substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various organic reagents can be used to introduce different functional groups.
Major Products Formed
Oxidation: Barium carbonate and other oxidation products.
Reduction: Reduced barium compounds.
Substitution: Barium salts with different organic groups.
Applications De Recherche Scientifique
Bariumpropionat has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barium compounds and in various chemical reactions.
Biology: Investigated for its potential biological effects and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of ceramics, glass, and other materials.
Mécanisme D'action
The mechanism of action of bariumpropionat involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium acetate: Similar in structure but with acetate groups instead of propionate.
Barium butyrate: Contains butyrate groups instead of propionate.
Barium formate: Contains formate groups instead of propionate.
Uniqueness
Bariumpropionat is unique due to its specific chemical structure, which imparts distinct properties compared to other barium salts. Its solubility, reactivity, and applications differ from those of similar compounds, making it valuable in specific contexts.
Propriétés
Formule moléculaire |
C6H10BaO4 |
|---|---|
Poids moléculaire |
283.47 g/mol |
Nom IUPAC |
barium(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
Clé InChI |
OWLGVZDNMSNYSA-UHFFFAOYSA-L |
SMILES canonique |
CCC(=O)[O-].CCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


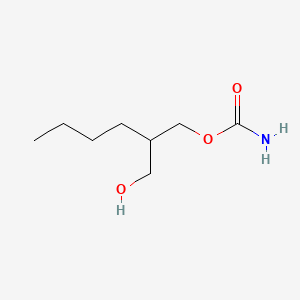
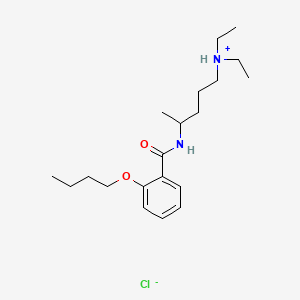
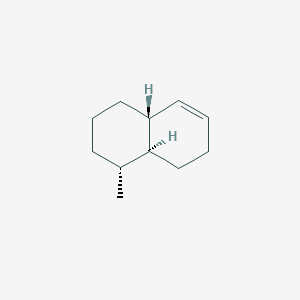
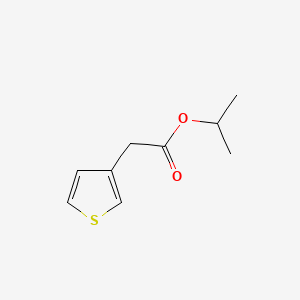
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
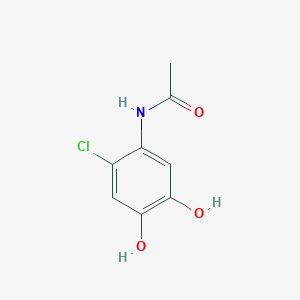


![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
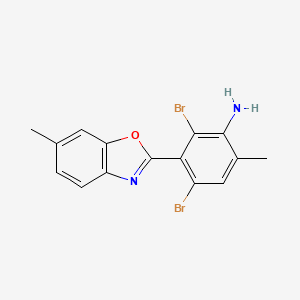

![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
